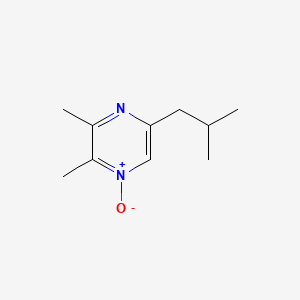

5-Isobutyl-2,3-dimethylpyrazine 1-oxide

Description

5-Isobutyl-2,3-dimethylpyrazine 1-oxide (CAS: 143463-84-7; molecular formula: C₁₀H₁₆N₂O) is an alkylated pyrazine derivative with a unique 1-oxide functional group. It is structurally characterized by a pyrazine ring substituted with two methyl groups at positions 2 and 3, an isobutyl group at position 5, and an oxygen atom at position 1 (N-oxide) . This compound has garnered attention for its potent antimicrobial properties, particularly in industrial decontamination applications. Studies demonstrate its efficacy in reducing bacterial loads on hatching eggs by up to 99.6%, rivaling traditional formaldehyde fumigation . Its mechanism of action involves membrane disruption, evidenced by ruptured cell walls and cytoplasmic debris in treated microorganisms .

Properties

CAS No. |

143463-87-0 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.251 |

IUPAC Name |

2,3-dimethyl-5-(2-methylpropyl)-1-oxidopyrazin-1-ium |

InChI |

InChI=1S/C10H16N2O/c1-7(2)5-10-6-12(13)9(4)8(3)11-10/h6-7H,5H2,1-4H3 |

InChI Key |

IKHMHKGNPSINAN-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C[N+](=C1C)[O-])CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons with Alkylpyrazines

Alkylpyrazines vary in substituent groups and oxidation states, which critically influence their biological activity and applications. Key structural analogs include:

<sup>†</sup>LogP (partition coefficient) measures hydrophobicity; higher values indicate greater membrane permeability.

<sup>*</sup>MIC = Minimum Inhibitory Concentration; lower values indicate stronger antimicrobial activity.

Key Findings :

- Hydrophobicity and Antimicrobial Activity: The non-oxide 5-isobutyl-2,3-dimethylpyrazine exhibits the highest LogP (2.32) among alkylpyrazines, correlating with its superior antimicrobial efficacy against E. coli and S. aureus .

- Functional Group Impact: The 1-oxide group introduces polar character, which may enhance stability in aqueous environments but reduce volatility compared to non-oxide analogs. This property makes it suitable for controlled-release applications in sealed containers (e.g., egg decontamination) .

Comparison with Other Pyrazine Derivatives

Aroma-Active Pyrazines

Compounds like 5-ethyl-2,3-dimethylpyrazine and 5-methyl-2,3-diethylpyrazine are critical aroma contributors in foods (e.g., roasted mutton, sunflower seed oil) . Unlike this compound, these lack antimicrobial functionality and are optimized for low odor thresholds (e.g., OAV >1,000 for 5-methyl-2,3-diethylpyrazine) .

Oxidized Pyrazines

Few oxidized pyrazines have been studied for bioactivity. For example, 2,3-dimethyl-5-isopropylpyrazine (non-oxide) has a lower molecular weight (150.22 g/mol) and shorter alkyl chain than the isobutyl analog, resulting in reduced hydrophobicity and antimicrobial potency . The 1-oxide group in this compound distinguishes it by enabling unique interactions with microbial membranes, as observed in LIVE/DEAD staining assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.